![molecular formula C16H19NO B2679695 [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine CAS No. 356086-83-4](/img/structure/B2679695.png)
[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine
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Overview
Description
“[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine” is a complex organic compound. It contains a methoxyphenyl group, an ethyl group, and a tolyl group (methylphenyl group), all connected by an amine group. The methoxyphenyl group suggests the presence of a benzene ring with a methoxy (-OCH3) substituent, which is known to be a crucial component in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature aromatic rings (from the phenyl groups), an ether linkage (from the methoxy group), and an amine group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The aromatic rings might undergo electrophilic aromatic substitution, the ether group could potentially be cleaved under acidic conditions, and the amine group could engage in reactions typical for amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings and an ether group could impact its polarity and solubility. The amine group could influence its basicity .Scientific Research Applications
- Industrial Applications : These compounds find use in plastics, adhesives, and coatings, enhancing thermal stability and flame resistance .
- Evaluation : Researchers have synthesized and characterized m-aryloxy phenols, evaluating their antimicrobial effects. These compounds may contribute to combating microbial infections .
- Intermediate Compounds : These compounds serve as intermediates in the study of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment .
- Synthesis Method : Researchers have developed a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol using m-aryloxy phenols as intermediates .
Synthetic Strategies and Complex m-Aryloxy Phenols
Antimicrobial Properties
Anticancer Potential
UV Absorbers and Flame Retardants
Metal-Catalyzed Cross-Coupling Reactions
Indole Derivatives and Antiviral Activity
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Amines, for instance, can act as bases or nucleophiles in many reactions. Methoxyphenyl groups are found in various bioactive compounds and could interact with biological targets in specific ways .
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-12-11-14-5-9-16(18-2)10-6-14/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRBAZPTYVNIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine |
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